molecular formula C9H9NO5 B117478 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde CAS No. 150655-06-4

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Cat. No.: B117478
CAS No.: 150655-06-4
M. Wt: 211.17 g/mol
InChI Key: NGSRGRKMEWROLO-UHFFFAOYSA-N
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Description

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is an aromatic aldehyde with the molecular formula C₉H₉NO₅. It is characterized by the presence of an ethoxy group, a hydroxy group, and a nitro group attached to a benzene ring.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde are not well-studied. It is known that nitroaromatic compounds can participate in various biochemical reactions. For instance, 2-Hydroxy-5-nitrobenzaldehyde, a related compound, has been used to prepare Schiff base ligands . Schiff base ligands are often involved in enzyme catalysis, serving as a bridge between an enzyme and its substrate .

Cellular Effects

The cellular effects of this compound are currently unknown. Nitroaromatic compounds can influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-ethoxy-2-hydroxybenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSRGRKMEWROLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359283
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150655-06-4
Record name 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxy-5-nitrosalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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